![molecular formula C13H17N3 B1372295 3-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}aniline CAS No. 1021062-16-7](/img/structure/B1372295.png)
3-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}aniline
Übersicht
Beschreibung
“3-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}aniline” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
A convenient and affordable synthetic pathway for obtaining new α-aminoamidines starting from aminonitriles has been proposed . The α-aminoamidines obtained can be applied as substrates for further transformations and synthesis of imidazole- and pyrimidine-containing building blocks .
Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis of Novel Compounds : The molecule has been involved in the synthesis of novel compounds such as 1‐(3,5‐Dimethyl‐1H‐pyrazol‐1‐yl)‐3‐(substituted anilino)propan‐1‐ones through Michael addition and subsequent reactions. This synthesis was characterized using spectroscopic data, elemental analyses, and crystal X-ray diffraction data (Saeed, Hussain, Abbas, & Bolte, 2009).
Intermediate in Pharmaceutical Synthesis
- Production of Pharmaceutical Intermediates : It has been used in the synthesis of intermediates like 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, crucial for the production of antitumor agents (Shijing, 2013).
Antimicrobial Properties
- Antimicrobial Activity : Derivatives of this compound have been synthesized and screened for antimicrobial activities against various bacteria and fungi, showcasing its potential in developing antibacterial and antifungal agents (Desai, Dodiya, & Makwana, 2011).
Material Science and Sensing
- Material Synthesis : It's been used in synthesizing materials like Triflumizole, demonstrating the versatility of the molecule in material science (Kim, Park, Shin, & Kim, 2010).
- Fluorescent Chemosensor Development : Integrated into compounds for the creation of fluorescent chemosensors, which are effective in detecting specific ions like Al3+ in solutions and living cells, indicating its utility in environmental monitoring and biological studies (Shree, Sivaraman, Siva, & Chellappa, 2019).
Chemical Reactions and Catalysis
- Efficient Nitration of Aromatic Compounds : Played a role in the nitration of aromatic compounds by in situ generation of nitrogen dioxide, signifying its use in complex chemical synthesis and industrial applications (Zolfigol, Khazaei, Moosavi-Zare, Zare, Kruger, Asgari, Khakyzadeh, & Kazem-Rostami, 2012).
Therapeutic Applications and Biological Studies
- In Vitro Anticancer Activity : Compounds derived from this molecule have been tested in vitro for anticancer activity, providing a foundation for potential therapeutic applications (Rashid, Husain, & Mishra, 2012).
- DNA Binding and Cytotoxicity : Its derivatives have been involved in DNA binding studies and demonstrated cytotoxicity against various cancer cell lines, highlighting its significance in medical research and drug development (Paul, Anbu, Sharma, Kuznetsov, Koch, Guedes da Silva, & Pombeiro, 2015).
Wirkmechanismus
Target of Action
Imidazole-based compounds, which this compound is a part of, have been known to exhibit a broad range of biological activities . They have been used in the development of various drugs, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole-based compounds are known to interact with various targets in the body, leading to a wide range of effects . For instance, they can inhibit the growth of pathogens against bacterial infections . More research would be needed to determine the exact mode of action of this specific compound.
Biochemical Pathways
Imidazole-based compounds are known to affect a variety of biochemical pathways due to their broad range of biological activities
Pharmacokinetics
Imidazole compounds are known to be highly soluble in water and other polar solvents, which could influence their bioavailability .
Result of Action
Imidazole-based compounds are known to have a wide range of effects due to their interaction with various targets in the body
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially influence the action of imidazole-based compounds .
Eigenschaften
IUPAC Name |
3-[(2-propan-2-ylimidazol-1-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-10(2)13-15-6-7-16(13)9-11-4-3-5-12(14)8-11/h3-8,10H,9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMHKRACCGCPQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



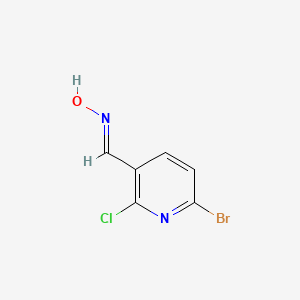
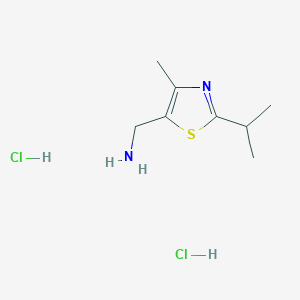
![3-[(2-Chloro-4-fluorobenzyl)oxy]azetidine hydrochloride](/img/structure/B1372216.png)
![4-[(Methylsulfonyl)methyl]piperidine hydrochloride](/img/structure/B1372217.png)
![3-(3-Aminomethyl-phenyl)-5-methyl-6,7-dihydro-5H-isoxazolo[4,5-c]pyridin-4-one hydrochloride](/img/structure/B1372218.png)
![[4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol](/img/structure/B1372221.png)
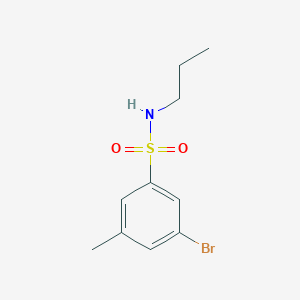

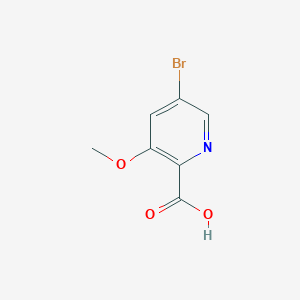
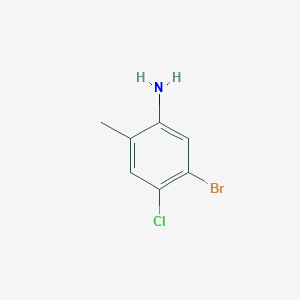
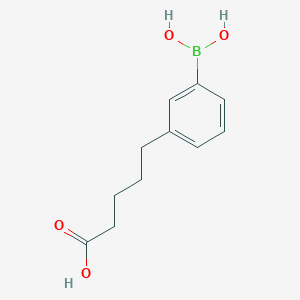

![Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B1372234.png)
![2-Benzyl-2,7-diazaspiro[4.4]nonane](/img/structure/B1372235.png)